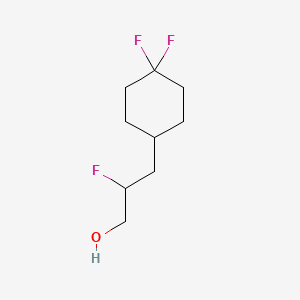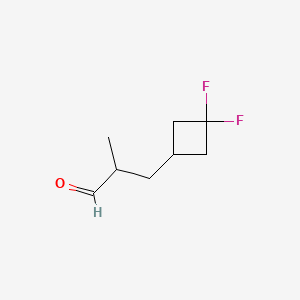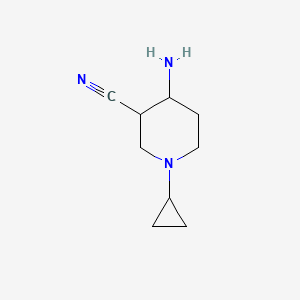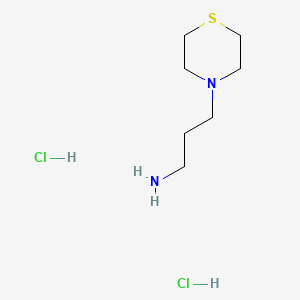![molecular formula C12H12O3 B6610908 1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2384644-44-2](/img/structure/B6610908.png)
1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both a phenyl group and an oxabicyclo moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves photochemical [2 + 2] cycloaddition reactions. This method allows for the construction of the bicyclic framework by reacting alkenes under UV light . The reaction conditions often require specific wavelengths of light and the presence of a suitable catalyst to facilitate the cycloaddition process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the modular approach to synthesizing bicyclo[2.1.1]hexane derivatives suggests that scalable photochemical processes could be employed. These methods would likely involve continuous flow reactors to ensure consistent exposure to UV light and efficient production of the desired compound .
化学反应分析
Types of Reactions: 1-Phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can reduce the carboxylic acid group to an alcohol or other derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
科学研究应用
1-Phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing novel compounds with unique properties.
Biology: Its rigid structure makes it a valuable scaffold for designing bioactive molecules.
Industry: It can be used in materials science for creating polymers and other advanced materials.
作用机制
The mechanism of action of 1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
相似化合物的比较
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but lack the phenyl group, affecting their chemical properties and applications.
Bicyclo[2.1.1]hexanes:
Uniqueness: 1-Phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid stands out due to its combination of a rigid bicyclic structure and a phenyl group. This unique arrangement provides distinct chemical and physical properties, making it a versatile compound for various applications .
属性
IUPAC Name |
1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10(14)11-6-12(7-11,15-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXWPPSVZAXHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
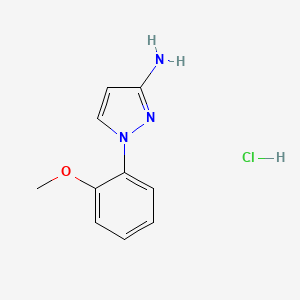
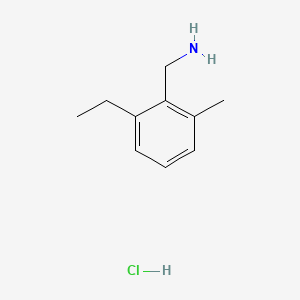
![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)
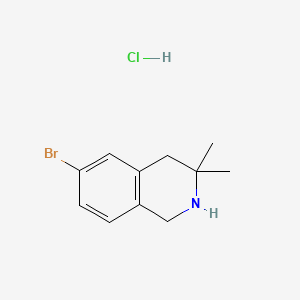
![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610859.png)
![9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid](/img/structure/B6610867.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)
